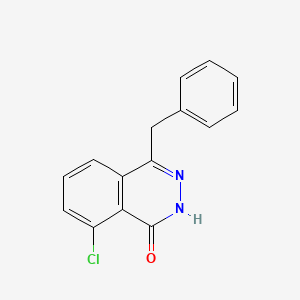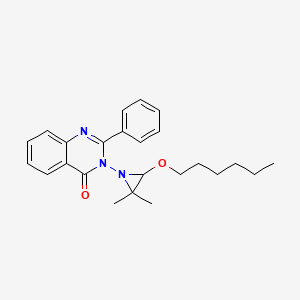
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and an aziridine ring, which is a strained three-membered ring known for its high reactivity. The presence of a hexyloxy group further adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Aziridine Ring: The aziridine ring can be introduced via the reaction of an appropriate precursor with a reagent such as trimethylsulfonium iodide.
Attachment of the Hexyloxy Group: The hexyloxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: The quinazolinone core can be reduced under appropriate conditions.
Substitution: The hexyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can lead to the formation of oxaziridines, while reduction of the quinazolinone core can yield dihydroquinazolinones.
Aplicaciones Científicas De Investigación
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an anticancer agent.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The quinazolinone core can interact with various biological pathways, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Phenylquinazolin-4(3H)-one): Lacks the aziridine and hexyloxy groups, resulting in different reactivity and biological activity.
3-(3-(Methoxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one: Similar structure but with a methoxy group instead of a hexyloxy group, affecting its solubility and reactivity.
Uniqueness
The presence of the hexyloxy group in 3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one imparts unique solubility properties and reactivity, making it distinct from other similar compounds. Its combination of a quinazolinone core and an aziridine ring also contributes to its unique biological activity.
Propiedades
Número CAS |
143264-16-8 |
|---|---|
Fórmula molecular |
C24H29N3O2 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
3-(3-hexoxy-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H29N3O2/c1-4-5-6-12-17-29-23-24(2,3)27(23)26-21(18-13-8-7-9-14-18)25-20-16-11-10-15-19(20)22(26)28/h7-11,13-16,23H,4-6,12,17H2,1-3H3 |
Clave InChI |
QJFJCOQRTREVRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1C(N1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


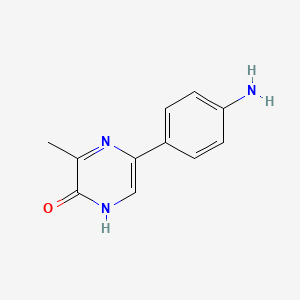
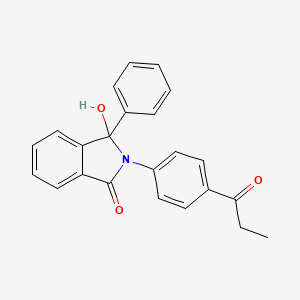
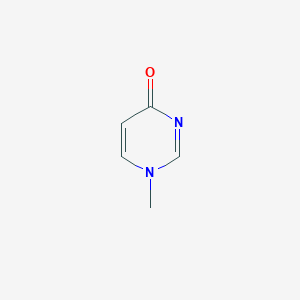
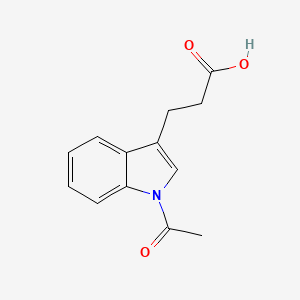
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
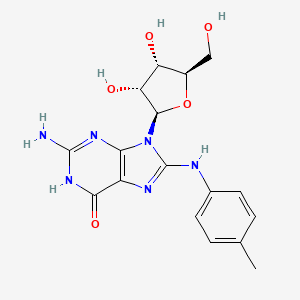
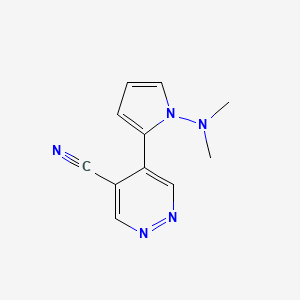

![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
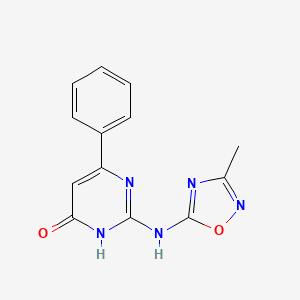

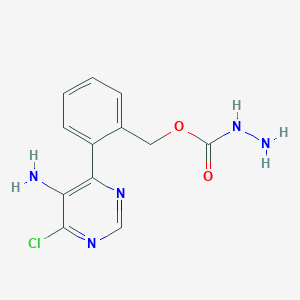
![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)
